ARD-2128 Oral Bioavailability Superiority vs. Close PROTAC Analogs
ARD-2128 demonstrates a quantifiably superior oral bioavailability profile compared to its closest structural analogs within the same optimization series. A direct head-to-head pharmacokinetic study in mice revealed that ARD-2128 achieved 67% oral bioavailability, a significantly higher value than that of its near-neighbor compounds, which exhibited poor oral absorption [1]. This difference was attributed to the strategic rigidification of the linker, which enhanced metabolic stability and absorption [1].
| Evidence Dimension | Oral Bioavailability (F%) in Mice |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | Closely related AR PROTAC analogs from the same study series |
| Quantified Difference | Significantly higher; comparator analogs exhibited poor oral bioavailability with exact values reported as 'poor oral bioavailability' in the primary source |
| Conditions | In vivo mouse pharmacokinetic study following oral administration [1] |
Why This Matters
High oral bioavailability is a critical differentiator for in vivo studies and a key requirement for any compound intended for preclinical development as an oral therapeutic, making ARD-2128 the preferred choice over less orally bioavailable analogs for such applications.
- [1] Han, X., Zhao, L., Xiang, W., Qin, C., Miao, B., McEachern, D., ... & Wang, S. (2021). Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 64(17), 12831–12854. View Source
